Azepane-4-sulfonamide hydrochloride

Description

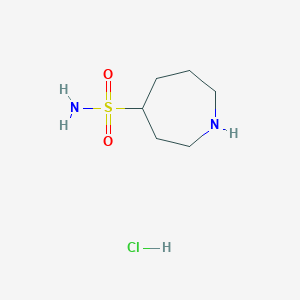

Azepane-4-sulfonamide hydrochloride is a synthetic organic compound comprising a seven-membered azepane ring (a saturated heterocyclic amine) substituted with a sulfonamide group at the 4-position, forming a hydrochloride salt. While specific pharmacological applications are under investigation, its structural features suggest utility in medicinal chemistry, particularly in targeting neurological or metabolic disorders.

Properties

IUPAC Name |

azepane-4-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c7-11(9,10)6-2-1-4-8-5-3-6;/h6,8H,1-5H2,(H2,7,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWKJQGACPRXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Azepane-4-sulfonamide hydrochloride can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of thiols and amines as starting materials, which are readily available and low-cost . The reaction is typically carried out under oxidative conditions, which facilitates the formation of the sulfonamide bond. This method is advantageous because it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Industrial Production Methods

In industrial settings, the synthesis of sulfonamides, including this compound, often involves the use of sulfonyl chlorides and amines. This reaction is typically conducted in the presence of a base, such as sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction can be carried out in a flow meso-reactor, which allows for continuous production and minimizes hydrolysis of the sulfonyl chlorides .

Chemical Reactions Analysis

Types of Reactions

Azepane-4-sulfonamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide group is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Azepane-4-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential use as an antibacterial agent due to its sulfonamide group.

Industry: It is used in the development of new materials and polymers

Mechanism of Action

The mechanism of action of azepane-4-sulfonamide hydrochloride involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid for synthesizing the necessary folic acid. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Notes on Evidence Utilization

- The provided evidence focuses on analytical methods for amitriptyline and gabapentin .

Biological Activity

Azepane-4-sulfonamide hydrochloride, a derivative of sulfonamide compounds, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an azepane ring structure attached to a sulfonamide group. This unique configuration contributes to its distinct biological properties, differentiating it from other sulfonamide derivatives. The azepane ring enhances its ability to interact with various biological targets, making it a compound of interest in medicinal chemistry.

The biological activity of this compound primarily involves the inhibition of specific enzymes and modulation of inflammatory pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the biosynthesis of pro-inflammatory mediators. This inhibition leads to a reduction in inflammation and pain associated with various conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Immunomodulatory Effects : this compound exhibits immunomodulatory properties, potentially influencing immune responses and cellular signaling pathways. This activity may be beneficial in treating autoimmune diseases where immune regulation is required.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in animal models of arthritis. The compound's ability to lower levels of pro-inflammatory cytokines was noted as a critical factor in its therapeutic potential.

- Antimicrobial Activity : Research indicated that azepane derivatives possess antimicrobial properties against various bacterial strains. This aligns with the historical classification of sulfonamides as effective antibacterial agents .

- Antitumor Potential : Emerging studies have suggested that azepane-based compounds may inhibit cancer cell proliferation through apoptosis induction. Further investigation is needed to elucidate the specific pathways involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.